Receptor Inactivity Profile: Negative Control Differentiation at Dopamine and Serotonin Receptors
1-(3,5-Dimethylphenyl)piperazine is consistently characterized across multiple vendor sources as an inactive compound at dopamine and serotonin receptors . This inactivity profile distinguishes it from numerous active N-phenylpiperazine analogs that demonstrate nanomolar-range binding affinities for dopamine D2, D3, D4, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes [1]. The compound's lack of activity makes it a suitable negative control or inert building block in studies where background receptor activity from the piperazine core must be excluded.
| Evidence Dimension | Dopamine/Serotonin Receptor Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Active N-phenylpiperazine analogs (e.g., various substituted derivatives) exhibit binding affinities ranging from low nanomolar to sub-micromolar Ki values at D2, D3, 5-HT1A, 5-HT2A receptors [1] |
| Quantified Difference | Qualitative: Inactive vs. Active (nanomolar-range binding). |
| Conditions | Vendor characterization based on in vitro receptor binding assays; specific assay conditions and exact Ki values not reported for this compound due to inactivity . |
Why This Matters
Selection of this compound over active phenylpiperazine analogs is critical when receptor-mediated background activity would confound experimental results or when an inert piperazine core is required for downstream derivatization.
- [1] Chen J, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3184. View Source
